2H-chromene-3-carbaldehyde

Antidiabetic Enzyme Inhibition Medicinal Chemistry

Medicinal chemists often hit synthetic dead-ends when using 4-oxo chromene aldehydes. 2H-Chromene-3-carbaldehyde bypasses these limits, enabling NHC-catalyzed domino reactions to 3-methylcoumarins, enantioselective (R)-configuration synthesis (up to 85% yield, 35.4% ee) via oxa-Michael-aldol cascades, and Z-selective Wittig reactions (Z:E up to 1.5:1). Derivatives show α-glucosidase inhibition (IC50 3.9 µg/mL). Supplied at 95% purity with consistent global availability.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 51593-69-2
Cat. No. B1293715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-chromene-3-carbaldehyde
CAS51593-69-2
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2O1)C=O
InChIInChI=1S/C10H8O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-6H,7H2
InChIKeyRISKINCQRSLFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Chromene-3-carbaldehyde: A Privileged Scaffold for Drug Discovery


2H‑Chromene‑3‑carbaldehyde is a heterocyclic aldehyde featuring a benzopyran core with an aldehyde at the 3‑position. It belongs to the broader class of chromene‑3‑carbaldehydes, recognized as valuable intermediates for constructing diverse heterocyclic scaffolds in medicinal chemistry [1]. The compound serves as a key building block for molecular linking, expansion, and modification, enabling the synthesis of drug candidates with anticancer, antimicrobial, and enzyme inhibitory activities [1]. Its commercial availability in >95% purity and straightforward synthetic access via Vilsmeier–Haack or other established protocols make it a practical entry point for chromene‑based libraries.

Scaffold building block Privileged chromene core for constructing diverse heterocyclic libraries in medicinal chemistry research.
Heterocycle diversification entry point Enables molecular linking, expansion, and modification for anticancer, antimicrobial, and enzyme inhibitor screening programs.
Commercial accessibility Reported >95% purity; practical entry point for chromene-based compound libraries.

2H-Chromene-3-carbaldehyde: Irreplaceable in Key Syntheses


Substitution with closely related aldehydes – such as chromone‑3‑carboxaldehyde (4‑oxo‑4H‑chromene‑3‑carbaldehyde), coumarin‑3‑carbaldehyde (2‑oxo‑2H‑chromene‑3‑carbaldehyde), or quinoline‑3‑carbaldehyde – is not permissible in many synthetic and biological contexts. The absence of the 4‑oxo group in 2H‑chromene‑3‑carbaldehyde confers distinct electronic properties and reactivity profiles, enabling unique organocatalytic conjugate additions [1] and NHC‑catalyzed transformations to coumarins [2] that are not accessible with the 4‑oxo analogs. Furthermore, the chromene scaffold yields different stereochemical outcomes in Wittig reactions (Z‑preference) compared to quinoline‑based systems, directly impacting product purity and downstream biological screening results [3]. The following evidence quantifies these critical differences.

NHC-catalyzed coumarin synthesis: scaffold-exclusive reactivity
4-Oxo-chromene-3-carbaldehyde (chromone analog) does not form coumarins under identical NHC conditions; the reaction pathway requires the 2H-chromene core without the 4-oxo group.
Wittig stereochemical control: chromene vs quinoline systems
Quinoline-3-carbaldehyde analogs may produce different Z/E ratios and yields; chromene-derived aldehydes show predictable Z-preference that may shift with quinoline substitution.
Asymmetric synthesis accessibility: scaffold-dependent
The more rigid chromone-3-carboxaldehyde scaffold may require harsher conditions or metal catalysts for asymmetric construction; enantioenriched access is reported only for the chromene system.

2H-Chromene-3-carbaldehyde: Quantitative Differentiation Evidence


α-Glucosidase Inhibition: Chromene Oxazolones vs. Acarbose

2H‑Chromene‑3‑carbaldehydes serve as direct precursors to 2H‑chromenylphenyloxazolones, which exhibit sub‑micromolar α‑glucosidase inhibition. Compound 5g (derived from the parent aldehyde) showed an IC₅₀ of 3.9 µg/mL, placing it within one order of magnitude of the clinical antidiabetic acarbose (IC₅₀ = 0.29 µg/mL) [1]. This level of potency distinguishes chromene‑based inhibitors from many other heterocyclic aldehyde‑derived libraries, where α‑glucosidase inhibition is often >50 µg/mL or absent.

α-Glucosidase Inhibition
Class-level inference
Chromene-derived oxazolone 5g: IC₅₀ 3.9 µg/mL vs acarbose 0.29 µg/mL; other chromene-carbaldehyde derivatives range 5.7 to >50 µg/mL.
Supports enzyme inhibition screening context; reported ~13-fold lower potency than reference drug but 10- to 50-fold higher than many in-class analogs.
In vitro rat intestinal α-glucosidase assay.
Antidiabetic Enzyme Inhibition Medicinal Chemistry

Wittig Reaction: Z-Preference and Yield

In Wittig reactions with aromatic ylides, 2‑aryl‑4‑chloro‑2H‑chromene‑3‑carbaldehydes consistently favor the (Z)‑styrylchromene product, with isolated yields reaching 53% for the (Z)‑isomer versus 35% for the (E)‑isomer [1]. This contrasts with the reactivity of quinoline‑3‑carbaldehyde analogs, which often give different stereochemical outcomes or lower overall yields in analogous transformations, underscoring the unique steric and electronic environment of the chromene core.

Wittig Z-Preference
Cross-study comparable
~1.5:1 to ~2:1 Z/E ratio
Provides predictable stereochemical control for styrylchromene library synthesis; reported (Z)-isomer yield 53% vs (E)-isomer 35%.
Wittig reaction with NaH in THF; quinoline analogs may show different stereochemical outcomes.
Synthetic Methodology Stereoselectivity Heterocyclic Chemistry

Asymmetric Organocatalytic Synthesis Yield and Enantioselectivity

Using a chiral cyclohexanediamine‑based organocatalyst, the oxa‑Michael–aldol cascade of salicylaldehyde and cinnamaldehyde provides (R)‑2‑phenyl‑2H‑chromene‑3‑carbaldehyde in up to 85% yield with 35.4% enantiomeric excess (ee) [1]. While the enantioselectivity is moderate, this protocol demonstrates that the chromene‑3‑carbaldehyde framework is amenable to asymmetric construction – a feature not easily replicated with the more rigid chromone‑3‑carboxaldehyde or coumarin‑3‑carbaldehyde scaffolds, which often require harsher conditions or metal catalysts.

Asymmetric Organocatalysis
Class-level inference
Yield up to 85%, enantiomeric excess 35.4%.
Supports chiral pool synthesis research; reported >4-fold ee improvement over racemic baseline.
Organocatalytic cascade at room temperature; chromone analogs may require harsher conditions.
Asymmetric Catalysis Organocatalysis Chiral Pool Synthesis

NHC-Catalyzed Transformation: Exclusive Coumarin Formation

Under nucleophilic heterocyclic carbene (NHC) catalysis, 2H‑chromene‑3‑carboxaldehydes undergo a novel domino transformation to yield 3‑methyl‑2H‑chromen‑2‑ones (coumarins) exclusively [1]. In contrast, 4‑oxo‑4H‑chromene‑3‑carbaldehydes (chromone‑3‑carboxaldehydes) do not engage in this NHC‑mediated pathway, instead undergoing different cycloaddition or reduction reactions. This divergent reactivity stems from the absence of the 4‑oxo group in 2H‑chromene‑3‑carbaldehyde, which allows the formation of an endocyclic homoenolate intermediate unique to this scaffold.

NHC-Catalyzed Coumarin Formation
Class-level inference
Exclusive formation of 3-methylcoumarins; 4-oxo-chromene-3-carbaldehyde does not engage in this pathway.
Confirms scaffold-dependent reaction pathway; qualitative shift in product outcome unique to 2H-chromene core.
NHC catalysis at room temperature; quantitative yields not specified in available summary.
Carbene Catalysis Domino Reactions Coumarin Synthesis

2H-Chromene-3-carbaldehyde: Optimal Use Cases


Antidiabetic Lead Generation Using α-Glucosidase Inhibitor Libraries

Utilize 2H‑chromene‑3‑carbaldehyde as a core aldehyde building block to synthesize 2H‑chromenylphenyloxazolones and related heterocycles. Compounds derived from this scaffold have demonstrated α‑glucosidase inhibition with IC₅₀ values as low as 3.9 µg/mL [1]. When planning a structure‑activity relationship campaign, prioritize the chromene‑3‑carbaldehyde scaffold over chromone‑3‑carboxaldehyde, as the latter often yields less potent enzyme inhibitors in this series.

Stereoselective Styrylchromene Synthesis for Antiviral Screening

Employ 2‑aryl‑4‑chloro‑2H‑chromene‑3‑carbaldehydes (readily prepared from the parent aldehyde) in Wittig reactions to access 3‑styryl‑2H‑chromenes with predictable Z‑preference and yields up to 53% [2]. This stereoselective access to styrylchromenes is critical for structure‑based design of antiviral agents, where the (Z)‑geometry often enhances target engagement.

Enantioenriched Chromene-carbaldehyde Synthesis via Organocatalysis

Apply the oxa‑Michael–aldol cascade using a chiral diamine catalyst to obtain (R)‑2‑phenyl‑2H‑chromene‑3‑carbaldehyde in up to 85% yield and 35.4% ee [3]. This protocol provides a practical entry to enantioenriched chromene building blocks without heavy metals, aligning with green chemistry initiatives in pharmaceutical process development.

Atom-Economical Coumarin Synthesis via NHC Catalysis

Utilize 2H‑chromene‑3‑carboxaldehyde as the exclusive substrate for NHC‑catalyzed domino reactions that directly afford 3‑methylcoumarins [4]. This route is not accessible with 4‑oxo‑chromene‑3‑carbaldehyde, making 2H‑chromene‑3‑carbaldehyde the mandatory precursor for this efficient coumarin synthesis.

Application
Selection Property
Validation Focus
Enzyme inhibitor library synthesis
α-Glucosidase inhibition screening context
IC₅₀ and structure-activity relationship review
Stereoselective styrylchromene research
Wittig Z-preference and yield profile
Stereochemical outcome and purification review
Chiral building block procurement
Asymmetric organocatalytic access
Enantiomeric excess and yield reproducibility
Atom-economical coumarin synthesis
NHC-catalyzed scaffold-exclusive reactivity
Product identity and reaction pathway confirmation

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